

ethyl 2-amino-2-cyanoacetate synthesis pathways

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Compound of Interest

Compound Name: **Ethyl 2-amino-2-cyanoacetate**

Cat. No.: **B3125564**

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An In-depth Technical Guide to the Synthesis of **Ethyl 2-amino-2-cyanoacetate**

Authored by a Senior Application Scientist Foreword: The Strategic Importance of a Trifunctional Synthon

In the landscape of modern synthetic and medicinal chemistry, the efficiency of a synthetic route is often dictated by the versatility of its building blocks. **Ethyl 2-amino-2-cyanoacetate** (CAS No: 32683-02-6) stands out as a molecule of significant strategic importance.^[1] Its unique trifunctional structure, featuring an amino group, a cyano group, and an ethyl ester moiety converging on a single chiral carbon, presents a rich platform for the construction of complex molecular architectures.^{[1][2]} This guide provides an in-depth exploration of the primary synthesis pathways for this valuable precursor, offering not just protocols, but the underlying chemical logic essential for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, address common pitfalls, and provide a framework for selecting the optimal synthetic route.

Molecular Profile and Physicochemical Properties

Before delving into its synthesis, it is crucial to understand the fundamental properties of the target molecule. **Ethyl 2-amino-2-cyanoacetate** is a chiral α -amino acid derivative whose reactivity is governed by the interplay of its three functional groups.^[2]

Property	Value	Reference
Molecular Formula	C ₅ H ₈ N ₂ O ₂	[1]
Molecular Weight	128.13 g/mol	[1]
IUPAC Name	ethyl 2-amino-2-cyanoacetate	[1]
CAS Number	32683-02-6	[1]
Appearance	Likely a liquid or low-melting solid	[1]
Storage Temperature	Freezer, under -20°C, sealed in dry, dark place	[3]

Core Synthesis Pathways: A Comparative Analysis

The synthesis of **ethyl 2-amino-2-cyanoacetate** is not as widely documented as that of its parent compound, ethyl cyanoacetate.[\[1\]](#) However, two robust and logical pathways can be delineated from established chemical principles: a direct, three-component Strecker-type synthesis and a sequential two-step approach starting from ethyl cyanoacetate.

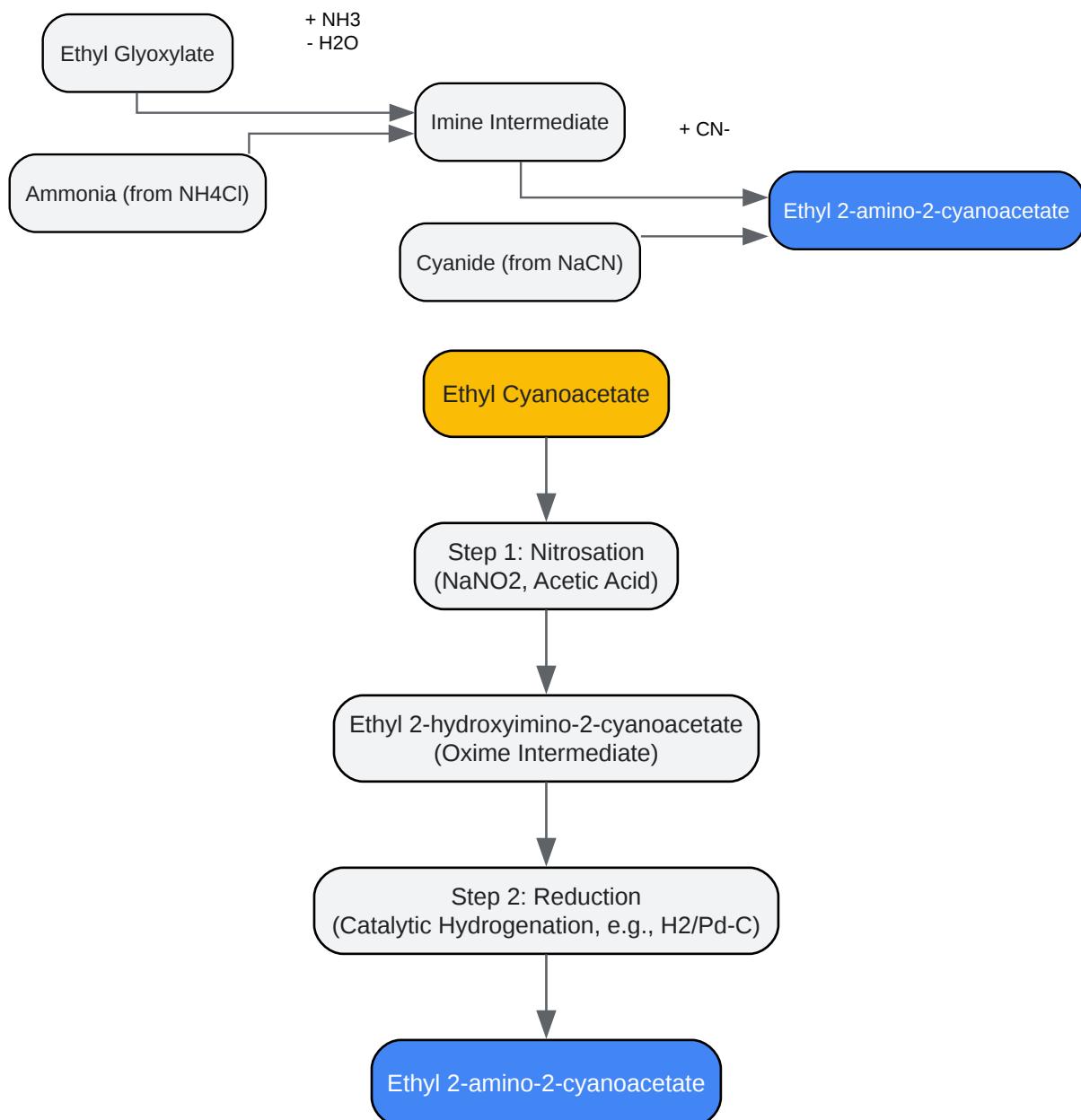
Pathway I: The Strecker-Type Synthesis from Ethyl Glyoxylate

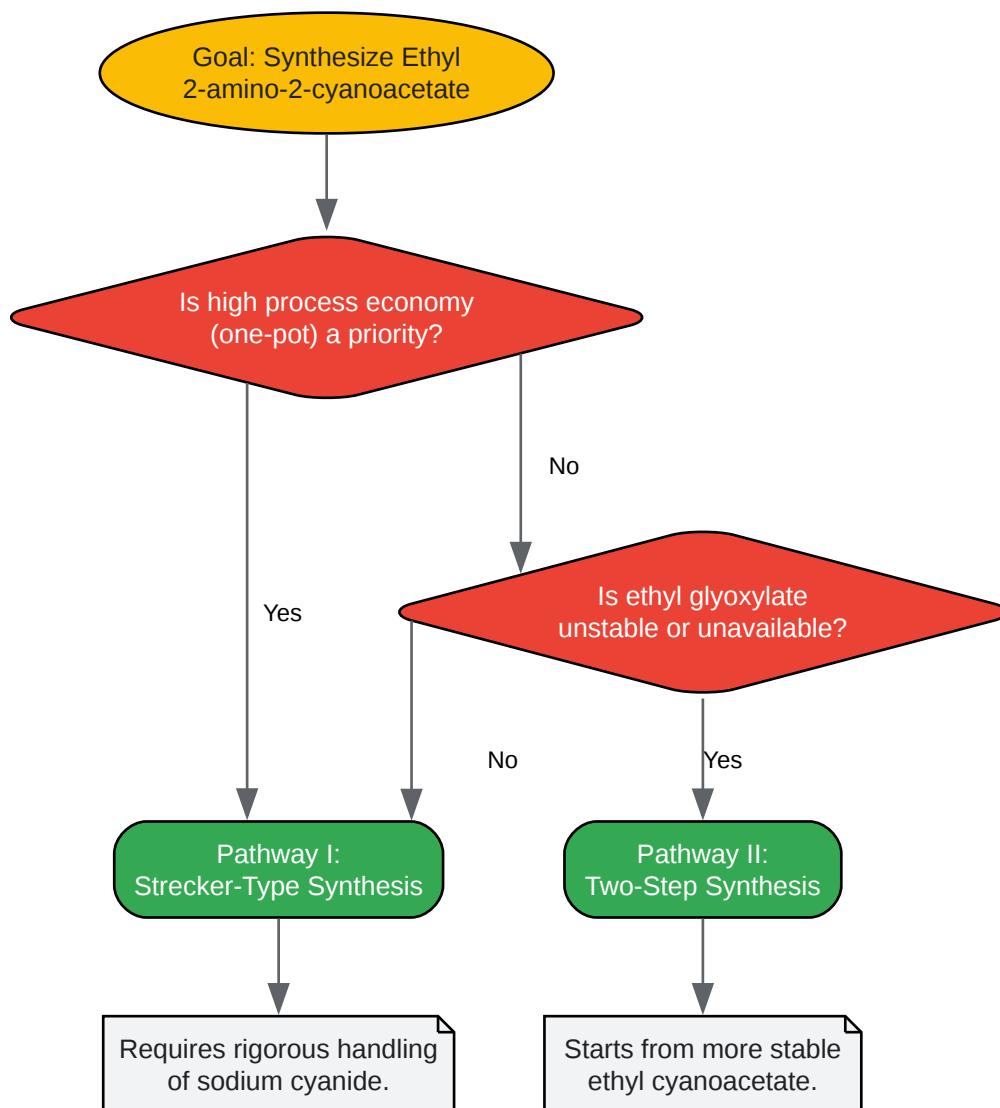
The Strecker synthesis, first reported in 1850, is a classic and highly efficient one-pot, multi-component reaction for generating α -aminonitriles.[\[4\]](#)[\[5\]](#)[\[6\]](#) This approach is arguably the most direct route to **ethyl 2-amino-2-cyanoacetate**, involving the condensation of an aldehyde (ethyl glyoxylate), an ammonia source, and a cyanide source.

Mechanistic Rationale

The reaction proceeds via the initial formation of an imine from ethyl glyoxylate and ammonia. The carbonyl carbon, initially electrophilic, is converted into a more electrophilic iminium ion under the reaction conditions.[\[7\]](#) This intermediate is then readily attacked by the cyanide nucleophile to form the target α -aminonitrile.[\[7\]](#)[\[8\]](#) Temperature control is critical during the cyanide addition; the reaction is exothermic, and maintaining a low temperature (0-10 °C)

minimizes the formation of the competing ethyl 2-hydroxy-2-cyanoacetate (cyanohydrin) byproduct and prevents potential polymerization of ethyl glyoxylate.[9]



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